molecular formula C18H20ClN3O2 B268867 N-butyl-3-{[(3-chloroanilino)carbonyl]amino}benzamide

N-butyl-3-{[(3-chloroanilino)carbonyl]amino}benzamide

Cat. No. B268867
M. Wt: 345.8 g/mol
InChI Key: CESIGVOCTVJZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-{[(3-chloroanilino)carbonyl]amino}benzamide, commonly known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-inflammatory and anti-cancer agent. It was first synthesized in 2002 by researchers at Bayer Pharmaceuticals. Since then, BAY 11-7082 has been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

BAY 11-7082 works by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. NF-κB is activated in response to various stimuli, including infection, inflammation, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, leading to the expression of target genes.
BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its translocation to the nucleus. By inhibiting NF-κB, BAY 11-7082 can reduce the expression of pro-inflammatory genes and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has been shown to inhibit the activity of other transcription factors, including AP-1 and STAT3, which are involved in cell proliferation and survival.
BAY 11-7082 has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

BAY 11-7082 has several advantages for use in lab experiments. It is a highly specific inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It has also been shown to have low toxicity in vitro, which makes it a safer alternative to other NF-κB inhibitors.
However, there are also limitations to the use of BAY 11-7082 in lab experiments. It is a highly reactive compound that can easily oxidize and degrade, which can affect its stability and activity. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on BAY 11-7082. One area of interest is the development of new analogs and derivatives of BAY 11-7082 with improved stability and activity. Another area of interest is the investigation of the potential use of BAY 11-7082 in combination with other drugs or therapies for the treatment of various diseases.
Further research is also needed to better understand the mechanism of action of BAY 11-7082 and its effects on other biological processes. This could lead to the identification of new targets for drug development and the development of new therapies for a variety of diseases.
Conclusion:
BAY 11-7082 is a promising chemical compound with potential applications in anti-inflammatory and anti-cancer therapies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on BAY 11-7082 could lead to the development of new therapies for a variety of diseases.

Synthesis Methods

BAY 11-7082 can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with N-butyl-3-aminobenzamide to yield the final product. The synthesis process is complex and requires careful handling of hazardous chemicals.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its potential as an anti-inflammatory and anti-cancer agent. Inflammation is a key factor in many diseases, including cancer, arthritis, and cardiovascular disease. BAY 11-7082 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. By inhibiting NF-κB, BAY 11-7082 can reduce inflammation and potentially prevent the development of certain diseases.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been investigated for its anti-cancer effects. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth and metastasis of tumors in animal models. BAY 11-7082 has also been studied for its potential to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

properties

Product Name

N-butyl-3-{[(3-chloroanilino)carbonyl]amino}benzamide

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

N-butyl-3-[(3-chlorophenyl)carbamoylamino]benzamide

InChI

InChI=1S/C18H20ClN3O2/c1-2-3-10-20-17(23)13-6-4-8-15(11-13)21-18(24)22-16-9-5-7-14(19)12-16/h4-9,11-12H,2-3,10H2,1H3,(H,20,23)(H2,21,22,24)

InChI Key

CESIGVOCTVJZGQ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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